IRAP Inhibitory Potency of Aminopeptidase-IN-1 Compared to Structural Analogs
Aminopeptidase-IN-1 (compound 16o) exhibits an IRAP inhibition Ki of 7.7 μM, distinguishing it from both more and less potent analogs within the benzopyran series. This moderate affinity provides a distinct pharmacological window that may be advantageous for studies where complete target saturation is not desired [1].
| Evidence Dimension | IRAP Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 7.7 μM |
| Comparator Or Baseline | HFI-437: Ki = 20 nM; HFI-419: Ki = 0.48 μM; HFI-142: Ki = 2.01 μM |
| Quantified Difference | 385-fold less potent than HFI-437; 16-fold less potent than HFI-419; 3.8-fold less potent than HFI-142 |
| Conditions | In vitro enzymatic assay using recombinant human IRAP |
Why This Matters
This specific potency profile allows researchers to select an inhibitor with the appropriate dynamic range for their experimental system, avoiding the off-target effects often associated with ultra-high affinity compounds while still providing robust target engagement.
- [1] Mountford SJ, et al. Synthesis, structure-activity relationships and brain uptake of a novel series of benzopyran inhibitors of insulin-regulated aminopeptidase. J Med Chem. 2014;57(4):1368-1377. View Source
